molecular formula C21H30O2 B1212886 19-Norspiroxenone CAS No. 1235-13-8

19-Norspiroxenone

Cat. No.: B1212886
CAS No.: 1235-13-8
M. Wt: 314.5 g/mol
InChI Key: UVAQHLGVSKJLTI-XUDSTZEESA-N
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Description

19-Norspiroxenone (compound 112) is a synthetic steroid derivative with potent anti-estrogenic activity. It has been studied for its ability to disrupt reproductive functions, particularly in male rats, where it induces a striking arrest of spermatogenesis . Unlike androgenic steroids, 19-Norspiroxenone operates primarily via estrogen receptor antagonism, making it distinct in both mechanism and application from other steroid-based compounds. Its structural backbone includes modifications typical of 19-norsteroids (lacking the C19 methyl group), a feature shared with some anabolic agents but repurposed here for anti-estrogenic effects.

Properties

CAS No.

1235-13-8

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one

InChI

InChI=1S/C21H30O2/c1-20-10-7-17-16-6-4-15(22)13-14(16)3-5-18(17)19(20)8-11-21(20)9-2-12-23-21/h13,16-19H,2-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

UVAQHLGVSKJLTI-XUDSTZEESA-N

SMILES

CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24CCCO4)CCC5=CC(=O)CC[C@H]35

Canonical SMILES

CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35

Synonyms

19-norspiroxenone
19-norspiroxenone, (17beta)-isomer
2',3'-alpha-tetrahydrofuran-2'-spiro-17-(estr-4- en-3-one)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” typically involves multiple steps, including the formation of the steroid nucleus and the subsequent spiro connection with the furan ring. Common synthetic routes may include:

    Cyclization Reactions: Formation of the steroid nucleus through cyclization of linear precursors.

    Spiro Formation: Introduction of the furan ring through spirocyclization reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Chemistry: Large-scale production using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones or other functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to steroid receptors or other cellular receptors.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Signaling Pathways: Modulation of cellular signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Mechanistic and Functional Differences

(a) Cyproterone Acetate (Anti-Androgen)
  • Chemical Class : Synthetic steroidal anti-androgen.
  • Mechanism : Competes with androgens (e.g., testosterone) at receptor sites, suppressing sperm production and motility.
  • Biological Effects: In human males, daily administration (5–10 mg) reduces sperm count, motility, and increases abnormal sperm morphology.
  • Potency : Effective at lower doses for androgen suppression but lacks direct anti-estrogenic activity.
(b) Bis-Dichloroacetamido Steroids
  • Chemical Class: Non-steroidal dichloroacetamide derivatives.
  • Biological Effects: Contrasts with 19-Norspiroxenone by causing temporary rather than permanent spermatogenic arrest .
(c) 19-Norandrostenedione (Androgenic Steroid)
  • Chemical Class: 19-Norsteroid, precursor to nandrolone (anabolic steroid).
  • Mechanism : Androgenic activity via conversion to active metabolites that bind androgen receptors.
  • Biological Effects: Promotes muscle growth and is regulated as a Schedule III compound in the U.S. . Unlike 19-Norspiroxenone, it lacks anti-estrogenic effects and instead amplifies androgen signaling.

Structural and Functional Comparison Table

Compound Chemical Class Mechanism of Action Biological Effects Potency/Regulatory Status References
19-Norspiroxenone 19-Norsteroid Anti-estrogen (ER antagonism) Spermatogenesis arrest in rats High potency (anti-estrogenic)
Cyproterone Acetate Synthetic steroid Anti-androgen (AR antagonism) Reduced sperm count/motility in humans Moderate (low-dose efficacy)
Bis-Dichloroacetamido Steroids Dichloroacetamide derivatives Reversible spermatogenesis inhibition Temporary inhibition in rats Reversible effects
19-Norandrostenedione 19-Norsteroid Pro-androgenic (metabolized to nandrolone) Anabolic effects, regulated Schedule III High (androgenic)

Key Research Findings

  • 19-Norspiroxenone: Preclinical studies in rats demonstrate irreversible spermatogenesis arrest at doses lower than those required for cyproterone acetate, highlighting its potency as an anti-estrogen .
  • Cyproterone Acetate : Clinical trials in humans show dose-dependent suppression of sperm parameters without affecting sexual function, making it a therapeutic option for conditions like prostate cancer .

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